4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine
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Overview
Description
4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by the presence of a pyrido[1,2-a][1,3,5]triazine core, which is substituted with a 4-fluorophenyl group, two methyl groups, and two trifluoromethyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles to introduce the desired substituents . The reaction conditions typically involve the use of solvents such as 1,4-dioxane or 1,2-dichloroethane and the presence of an excess of the corresponding amine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds and other interactions with target receptors, leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine can be compared with other similar compounds, such as:
1,3,5-triazines: These compounds share the triazine core but differ in their substituents and overall structure.
Triazolothiadiazines: These compounds have a similar triazine core but include a thiadiazine ring, leading to different chemical and biological properties.
Tristriazolotriazines: These compounds feature a fused triazole and triazine moiety, resulting in unique electronic and structural characteristics. The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C17H12F7N3 |
---|---|
Molecular Weight |
391.29 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-6,8-dimethyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine |
InChI |
InChI=1S/C17H12F7N3/c1-9-7-10(2)27-13(8-9)25-15(16(19,20)21,17(22,23)24)26-14(27)11-3-5-12(18)6-4-11/h3-8H,1-2H3 |
InChI Key |
LOOXVKCINBGWBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(N=C(N2C(=C1)C)C3=CC=C(C=C3)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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